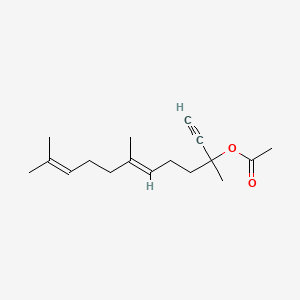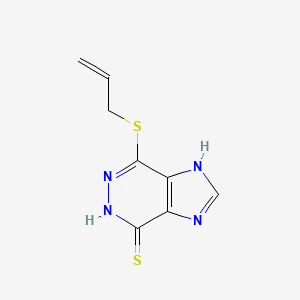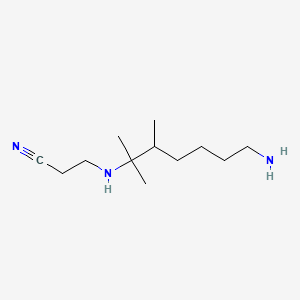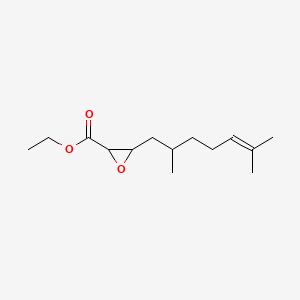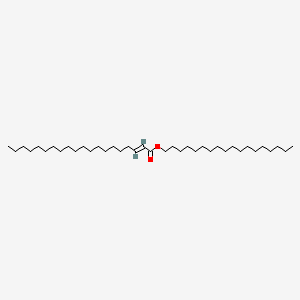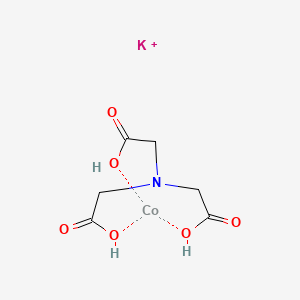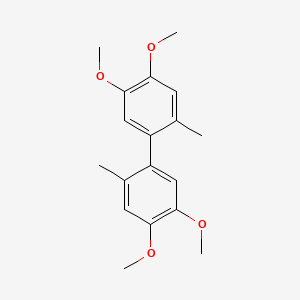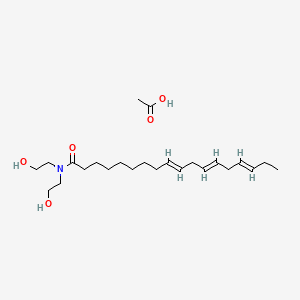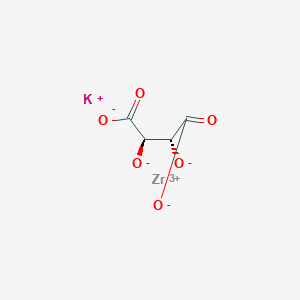
(R-(R*,R*))-Tartaric acid, potassium zirconium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R-(R*,R*))-Tartaric acid, potassium zirconium salt is a complex compound that combines tartaric acid, potassium, and zirconium Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes Potassium is an essential mineral for various biological functions, and zirconium is a transition metal known for its corrosion resistance and strength
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, potassium zirconium salt typically involves the reaction of tartaric acid with potassium hydroxide to form potassium tartrate. This intermediate is then reacted with a zirconium salt, such as zirconium oxychloride, under controlled conditions to form the final compound. The reaction conditions, including temperature, pH, and concentration, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and consistency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
化学反应分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, potassium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zirconium.
Reduction: Reduction reactions can alter the oxidation state of zirconium, affecting the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce zirconium dioxide, while reduction could yield lower oxidation states of zirconium. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(R-(R*,R*))-Tartaric acid, potassium zirconium salt has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: It is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an anticancer agent.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as corrosion resistance and mechanical strength.
作用机制
The mechanism of action of (R-(R*,R*))-Tartaric acid, potassium zirconium salt involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (R-(R*,R*))-Tartaric acid, potassium zirconium salt include other metal-organic frameworks and coordination compounds that combine organic acids with metal ions. Examples include:
- Tartaric acid, potassium titanium salt
- Tartaric acid, potassium hafnium salt
- Citric acid, potassium zirconium salt
Uniqueness
What sets this compound apart is its unique combination of tartaric acid, potassium, and zirconium, which imparts specific properties such as enhanced stability, reactivity, and potential biological activities. The presence of zirconium, in particular, provides unique advantages in terms of corrosion resistance and mechanical strength, making it suitable for various advanced applications.
属性
CAS 编号 |
94386-15-9 |
|---|---|
分子式 |
C4H2KO6Zr |
分子量 |
276.38 g/mol |
IUPAC 名称 |
potassium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.K.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
InChI 键 |
GNEPSOCJPQVBMB-OLXYHTOASA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Zr+3] |
规范 SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Zr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


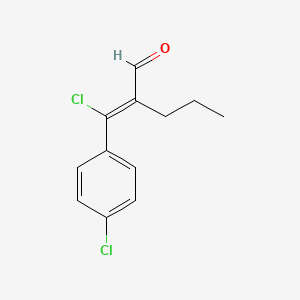
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
